

Dynamic Bioimaging of Vasculature with FD-1080: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FD-1080

Cat. No.: B15553391

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Introduction

FD-1080 is a small-molecule near-infrared II (NIR-II) fluorophore with excitation and emission profiles entirely within the NIR-II window (1000-1700 nm), making it an exceptional tool for deep-tissue, high-resolution in vivo imaging.^{[1][2]} Its unique spectral properties minimize tissue autofluorescence and light scattering, enabling unprecedented clarity in visualizing deep vascular structures.^{[1][3][4]} This document provides detailed application notes and protocols for the use of **FD-1080** in the dynamic bioimaging of vasculature.

FD-1080's design, based on a heptamethine cyanine dye structure, includes sulphonic and cyclohexene groups that enhance its water solubility and stability.^{[1][5]} It exhibits superior photostability compared to traditional NIR-I dyes like Indocyanine Green (ICG).^[4] When excited at 1064 nm, **FD-1080** offers significantly improved tissue penetration depth and imaging resolution compared to excitations in the 650 nm to 980 nm range.^{[1][6]} This allows for non-invasive imaging of intricate vascular networks in various tissues, including the hindlimb and brain, through intact skin and skull.^{[1][6][7]}

Quantitative Data

The photophysical properties of **FD-1080** are summarized in the table below. A notable characteristic is the significant enhancement of its quantum yield upon binding to fetal bovine

serum (FBS), which is advantageous for in vivo applications where the dye interacts with blood components.[1][6]

Property	Value	Notes
Excitation Wavelength (λ_{ex})	~1046 nm (peak absorption)[4][8]	Efficiently excited by a 1064 nm laser.[1][4][6]
Emission Wavelength (λ_{em})	~1080 nm[4][6]	Emission is also within the NIR-II window.
Quantum Yield (QY)	0.31% (in ethanol)[1][4]	
5.94% (with Fetal Bovine Serum)[1][4][6]	This increase is beneficial for in vivo blood pool imaging.	
Molecular Weight	765.31 g/mol [6]	
Formula	C40H38ClN2NaO6S2[6]	

Experimental Protocols

In Vitro Protocol: Cell Staining with FD-1080

This protocol outlines the steps for staining cells in suspension with **FD-1080** for analysis by flow cytometry or fluorescence microscopy.

Materials:

- **FD-1080**
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pre-warmed
- Cell culture medium
- Suspension or adherent cells
- Centrifuge

- Flow cytometer or fluorescence microscope

Protocol:

- Preparation of **FD-1080** Stock Solution (10 mM):
 - Dissolve **FD-1080** in DMSO to a final concentration of 10 mM.
 - Aliquot the stock solution and store at -20°C or -80°C, protected from light.[\[7\]](#)
- Preparation of **FD-1080** Working Solution (2-10 µM):
 - Dilute the 10 mM stock solution with warm PBS to a final working concentration of 2-10 µM.[\[7\]](#)
 - Sterilize the working solution by passing it through a 0.2 µm filter. Prepare this solution fresh for each experiment.[\[7\]](#)
- Cell Preparation:
 - For suspension cells: Centrifuge the cell suspension to pellet the cells. Wash the cells twice with PBS by resuspending the pellet and centrifuging for 5 minutes each time.[\[7\]](#)
 - For adherent cells: Remove the culture medium and treat with trypsin to detach the cells. Centrifuge to collect the cells, discard the supernatant, and wash twice with PBS.[\[7\]](#)
- Staining:
 - Resuspend the washed cell pellet in 1 mL of the **FD-1080** working solution.[\[7\]](#)
 - Incubate at room temperature for 10-30 minutes, protected from light.[\[7\]](#)
- Washing:
 - Centrifuge the stained cells at 400 g for 3-4 minutes at 4°C.[\[7\]](#)
 - Discard the supernatant and wash the cells twice with PBS for 5 minutes each time.[\[7\]](#)
- Analysis:

- Resuspend the final cell pellet in 1 mL of PBS or serum-free medium.[7]
- Analyze the cells using a flow cytometer or fluorescence microscope equipped for NIR-II detection.[7]

In Vivo Protocol: Dynamic Vascular Imaging in Mice

This protocol details the procedure for non-invasive, high-resolution imaging of the vasculature in live mice using **FD-1080**.

Materials:

- **FD-1080**
- Fetal Bovine Serum (FBS) (optional, for complex formation)
- Sterile PBS
- Anesthetic (e.g., isoflurane)
- Mouse model
- NIR-II imaging system with a 1064 nm laser and an InGaAs camera
- Long-pass filters (e.g., 1100 nm or 1300 nm)

Protocol:

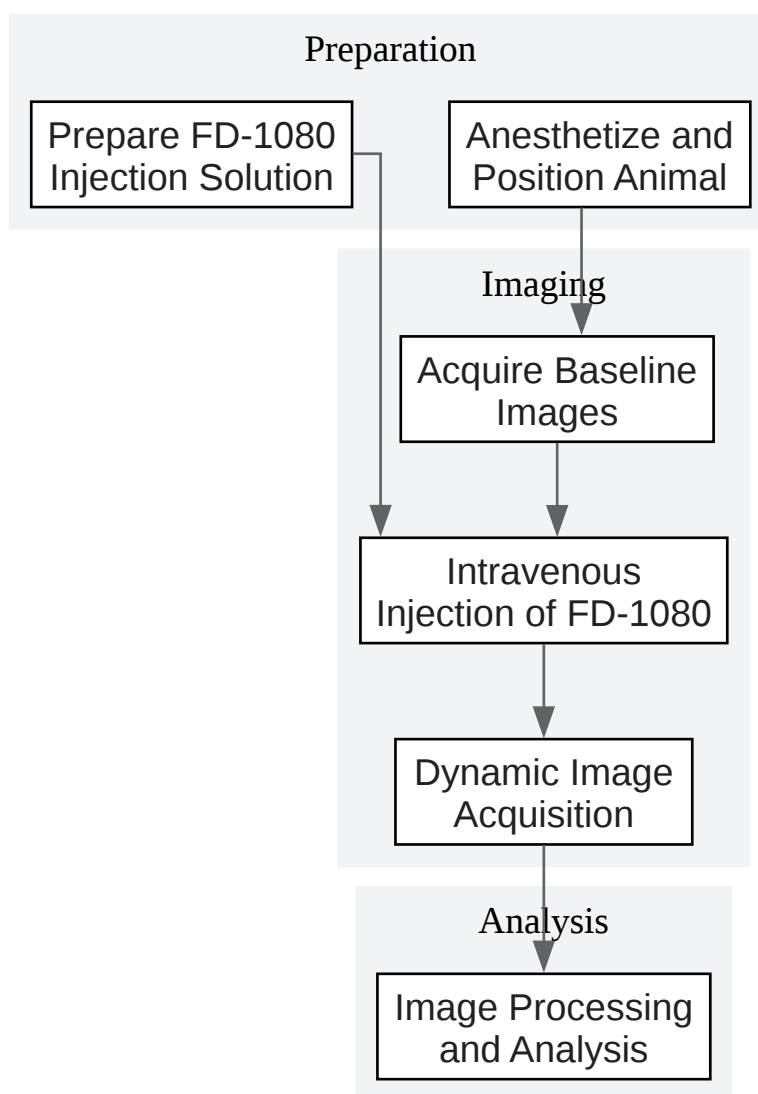
- Preparation of **FD-1080** Injection Solution:
 - For direct injection, prepare an 80 μ M working solution of **FD-1080** in sterile PBS.[7]
 - To form the **FD-1080**-FBS complex for enhanced brightness, incubate **FD-1080** with FBS before dilution in PBS.[4] The exact ratio can be optimized, but the principle is to allow the dye to bind to the serum proteins.
- Animal Preparation:
 - Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

- Remove hair from the imaging area (e.g., hindlimb, head for brain imaging) to minimize signal obstruction.
- Position the mouse on the imaging stage and maintain anesthesia throughout the imaging session.
- Image Acquisition:
 - Acquire baseline images of the region of interest before injecting the dye.
 - Intravenously inject 200 μ L of the 80 μ M **FD-1080** working solution into the mouse.[\[7\]](#)
 - Immediately begin acquiring images to capture the dynamic flow of the dye through the vasculature.
 - Imaging can be performed for 10-20 minutes post-injection or longer, depending on the experimental goals.[\[7\]](#)
- Imaging Parameters:
 - Excitation: Use a 1064 nm laser with a power density of approximately 0.33 W/cm².[\[3\]](#)
 - Emission Filter: Use a long-pass filter, such as an 1100 nm or 1300 nm filter, to collect the NIR-II fluorescence.[\[3\]](#)[\[9\]](#)
 - Image Analysis: Analyze the acquired images to visualize vascular structure and blood flow dynamics. The high signal-to-background ratio of **FD-1080** allows for clear delineation of vessels.

Visualizations

Experimental Workflow for In Vivo Vascular Imaging

The following diagram illustrates the key steps in performing dynamic in vivo vascular imaging with **FD-1080**.

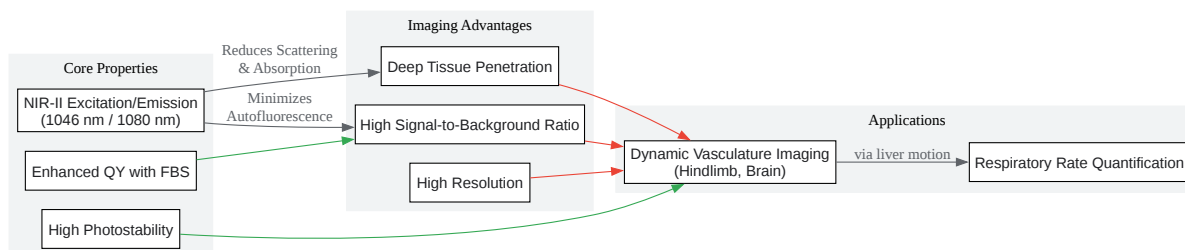


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Caption: Workflow for in vivo vascular imaging using **FD-1080**.

Logical Relationship of FD-1080 Properties and Applications

This diagram shows how the fundamental properties of **FD-1080** lead to its advanced bioimaging applications.



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Caption: Relationship between **FD-1080** properties and applications.

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